Product packaging for 4-iodo-1H-imidazole(Cat. No.:CAS No. 71759-89-2)

4-iodo-1H-imidazole

Cat. No.: B015931
CAS No.: 71759-89-2
M. Wt: 193.97 g/mol
InChI Key: BHCMXJKPZOPRNN-UHFFFAOYSA-N
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Description

Significance of 4-Iodoimidazole in Contemporary Organic Chemistry and Related Disciplines

4-Iodoimidazole is particularly significant due to the reactivity of the carbon-iodine bond, which can participate in a variety of metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Sonogashira couplings. These reactions allow for the facile introduction of diverse substituents at the C4 position of the imidazole (B134444) ring, enabling the synthesis of a wide range of functionalized imidazoles. chemicalbook.comrsc.orgnih.govacs.org

The ability to selectively functionalize the imidazole core is vital for the development of new pharmaceuticals, agrochemicals, and materials. exactitudeconsultancy.com For instance, functionalized imidazoles are known for their diverse biological activities, including antifungal properties, and are utilized in pharmacological studies. unibo.it The versatility of 4-iodoimidazole as a synthetic intermediate underscores its importance in modern synthetic methodologies. alibaba.com

Historical Context and Evolution of Research on Halogenated Imidazoles, with Focus on 4-Iodoimidazole

Research into halogenated imidazoles has evolved alongside advancements in synthetic organic chemistry. Early methods for halogenating imidazoles often involved harsh conditions and lacked regioselectivity, leading to mixtures of products. The development of more controlled halogenation techniques, including those utilizing specific iodinating agents, has been crucial for accessing regioselectively substituted imidazoles like 4-iodoimidazole.

The synthesis of 4-iodoimidazole itself has been achieved through various routes. One method involves the polyiodination of imidazole followed by selective reductive deiodination. acs.org Another synthetic approach involves the reaction of 2,4,5-triiodo-1H-imidazole with sodium sulfite (B76179). chemicalbook.com More recent developments include biocatalyzed approaches for the synthesis of 4-iodoimidazole nucleosides, offering potential advantages in terms of sustainability and efficiency. researchgate.net

The increasing demand for diverse functionalized imidazoles has driven the development of more efficient and selective synthetic routes to halogenated precursors, highlighting the evolving nature of research in this area.

Current Research Frontiers and Unresolved Challenges Pertaining to 4-Iodoimidazole

Current research on 4-iodoimidazole focuses on several key areas. One frontier involves the development of novel and more sustainable synthetic methods for its preparation and functionalization. This includes exploring milder reaction conditions, alternative reagents, and catalytic systems.

Another significant area is the application of 4-iodoimidazole in the synthesis of complex molecules with potential biological or material properties. This involves utilizing its reactivity in various coupling reactions to construct intricate molecular architectures. For example, 4-iodoimidazole has been used in the synthesis of 4-vinylimidazoles via Stille cross-coupling, which are then employed in Diels-Alder reactions. nih.govacs.org

Unresolved challenges include improving the regioselectivity of certain reactions involving 4-iodoimidazole, particularly when multiple reactive sites are present. Developing more atom-economical and environmentally friendly synthetic protocols remains an ongoing effort. Furthermore, exploring the full scope of reactivity of the carbon-iodine bond in 4-iodoimidazole under various catalytic systems and reaction conditions presents opportunities for future research. The synthesis of 4-iodoimidazole nucleosides via biocatalytic methods is an active area, aiming to overcome the complexities of traditional chemical synthesis. researchgate.net

Research also explores the fundamental properties of 4-iodoimidazole, such as its halogen bonding capabilities, which can influence molecular interactions and crystal packing in solid-state chemistry. researchgate.net

Summary of Selected Synthesis Methods for 4-Iodoimidazole:

MethodStarting Material(s)Key Reagent(s)NotesReference
Selective Reductive DeiodinationPolyiodinated ImidazoleNa₂SO₃Good overall yield reported. acs.org
Reaction of Triiodoimidazole2,4,5-Triiodo-1H-imidazoleNa₂SO₃, DMFReaction at elevated temperature. chemicalbook.com
Synthesis from ImidazoleImidazoleI₂, NaI, NaOHReaction at low temperature (0 °C). chemicalbook.com
Biocatalyzed Transglycosylation (for nucleosides)4(5)-iodo-1H-imidazole, Sugar DonorErwinia amylovora cellsFocuses on nucleoside synthesis. researchgate.net

This table highlights some of the reported synthetic routes to 4-iodoimidazole and its derivatives, illustrating the variety of approaches employed in academic research.

Selected Reactions Utilizing 4-Iodoimidazole:

Reaction TypeCoupling PartnerProduct ClassReference
Suzuki-Miyaura(Hetero)aryl-boronic acidsC4-Arylated Imidazoles rsc.org
StilleTributylvinylstannane4-Vinylimidazoles nih.govacs.org
Oxidative AdditionPalladium(0) complexesN-Heterocyclic Carbenes unifr.ch
Metal/Halogen ExchangeVarious Electrophiles4-Substituted Imidazoles nih.gov

This table demonstrates the utility of 4-iodoimidazole as a substrate in various coupling and functionalization reactions, leading to diverse imidazole derivatives.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H3IN2 B015931 4-iodo-1H-imidazole CAS No. 71759-89-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-iodo-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3IN2/c4-3-1-5-2-6-3/h1-2H,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHCMXJKPZOPRNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80345704
Record name 4-Iodoimidazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71759-89-2
Record name 4-Iodoimidazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Iodo-1H-imidazole
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Synthetic Methodologies for 4 Iodoimidazole and Its Functionalized Derivatives

Direct Iodination Strategies for 4-Iodoimidazole Synthesis

Direct iodination of imidazole (B134444) aims to introduce an iodine atom directly onto the imidazole ring. Achieving regioselectivity is a significant challenge in these reactions, as the imidazole ring has multiple positions available for substitution.

Regioselective Iodination of Imidazole Precursors

Regioselective iodination of imidazole precursors is essential for the targeted synthesis of 4-iodoimidazole, as opposed to other iodoimidazole isomers (e.g., 2-iodo- or 5-iodoimidazole) or multi-iodinated products (e.g., 4,5-diiodoimidazole). While direct iodination can sometimes lead to mixtures of isomers or di-iodinated products, specific conditions and reagents can favor substitution at the C4 (or C5, as these positions are often tautomerically equivalent in the parent imidazole) position. For instance, some methods starting from imidazole can yield 4(5)-iodo-1H-imidazole unibo.itunifr.chucd.ie. One patent describes a method using imidazole, iodine, and a cosolvent under alkaline conditions to obtain 4-iodo-1H-imidazole, highlighting the importance of controlling reaction parameters like pH and reactant ratios to minimize the formation of di- and tri-iodoimidazoles. google.comgoogle.com Increasing the molar ratio of imidazole relative to iodine can inhibit the generation of diiodo- and triiodo-substituted by-products. google.com

Utilization of Specific Iodinating Agents (e.g., N,N'-diiodo-5,5-dimethylhydantoin)

Various iodinating agents have been employed for the synthesis of iodoimidazoles. N,N'-diiodo-5,5-dimethylhydantoin (DIH) is one such agent that has been used for the mono- and di-iodination of imidazoles. unibo.itrsc.org DIH is a stable light brown powder with a high iodine content. unibo.it It can be prepared by reacting iodine monochloride (ICl) with 5,5-dimethylhydantoin (B190458) under basic conditions. unibo.it The use of DIH, often in the presence of a strong Brønsted acid, can facilitate a selective and high-yielding halogenation process for N-heterocycles, including imidazoles. researchgate.net This method can be controlled to produce either mono- or di-halogenated products depending on the reaction conditions. researchgate.net Another iodinating agent mentioned is N-iodosuccinimide (NIS), which has been used in the bis-iodination of imidazole followed by proto-dehalogenation to obtain 4-iodoimidazole. nih.gov

Reaction Mechanisms of Iodinating Processes to Yield 4-Iodoimidazole

The reaction mechanisms for the iodination of imidazoles can vary depending on the specific reagents and conditions used. Generally, electrophilic substitution on the electron-rich imidazole ring is involved. In the case of using N,N'-dihalo-5,5-dimethylhydantoins activated by a strong Brønsted acid, a proposed mechanism involves the activation of the halogenating agent by the acid, followed by electrophilic attack on the imidazole ring. researchgate.net For methods involving iodine under alkaline conditions, the mechanism might involve the formation of hypoiodite (B1233010) species which then act as the iodinating agent. google.comgoogle.com The regioselectivity observed in some iodination reactions, such as preferential substitution at the C4 position, can be influenced by factors like steric hindrance and electronic effects within the imidazole ring and the reaction environment. unifr.chucd.ie

Selective Deiodination Reactions for 4-Iodoimidazole Production

Selective deiodination provides an alternative route to 4-iodoimidazole, particularly when starting from multi-iodinated imidazole precursors like 4,5-diiodo-1H-imidazole. This approach involves selectively removing one or more iodine atoms to yield the desired mono-iodinated product.

Hydrodehalogenation Pathways to 4-Iodoimidazole

Hydrodehalogenation is a common method for the selective removal of halogen atoms from organic molecules. For the synthesis of 4-iodoimidazole, hydrodehalogenation of 4,5-diiodo-1H-imidazole can be employed. thieme-connect.comunibo.it This process typically involves the use of a reducing agent, often in the presence of a catalyst. One study describes a Pd-catalyzed process that can effect transformations on the carbon atoms of the imidazole backbone, including hydrodehalogenation to produce 4(5)-iodo-1H-imidazole from 4,5-diiodo-1H-imidazole. unibo.itresearchgate.net Another method involves the treatment of 4,5-diiodo-1-methylimidazole with ethylmagnesium bromide followed by quenching with water to obtain the 4-iodoimidazole derivative. nih.gov Selective deiodination using sodium sulfite (B76179) in ethanol/water mixture has also been reported for the synthesis of a 4-iodoimidazole nucleoside precursor from a diiodoimidazole intermediate. nih.gov

Microwave-Assisted Selective Deiodination in 4-Iodoimidazole Synthesis

Microwave irradiation can be used to accelerate chemical reactions, including deiodination processes. Microwave-assisted selective deiodination has been explored in the synthesis of 4-iodoimidazole derivatives. unibo.itresearchgate.net A microwave-assisted Pd-catalyzed process has been developed which can provide hydrodehalogenation of the imidazole backbone. unibo.itresearchgate.net This method was utilized to produce 4(5)-iodo-1H-imidazole via deiodination of 4,5-diiodo-1H-imidazole. unibo.it Microwave conditions can lead to significantly reduced reaction times compared to conventional heating methods. collectionscanada.gc.ca

Data Table: Selected Synthetic Methods for 4-Iodoimidazole

Method TypeStarting MaterialIodinating/Deiodinating AgentKey ConditionsProduct(s) ObtainedRelevant Source(s)
Direct IodinationImidazoleIodine, Cosolvent, Alkaline conditionspH 7-9This compound (crude/pure) google.comgoogle.com
Direct IodinationImidazoleN,N'-Diiodo-5,5-dimethylhydantoin (DIH)Acid catalystMono- or Di-iodinated imidazoles unibo.itrsc.orgresearchgate.net
Direct Iodination followed by DeiodinationImidazoleN-Iodosuccinimide (NIS)Bis-iodination, then proto-dehalogenation4-Iodoimidazole nih.gov
Selective Deiodination4,5-Diiodo-1H-imidazolePd-catalyst, Reducing agentMicrowave-assisted4(5)-Iodo-1H-imidazole unibo.itresearchgate.net
Selective Deiodination4,5-Diiodo-1-methylimidazoleEthylmagnesium bromide, WaterRoom temperature4-Iodo-1-methylimidazole derivative nih.gov
Selective DeiodinationDiiodoimidazole intermediateSodium sulfite30% EtOH/H2O, 120 °C, reflux4-Iodoimidazole nucleoside precursor nih.gov

Detailed Research Findings:

Research has focused on optimizing the regioselectivity and efficiency of iodoimidazole synthesis. Studies have investigated the use of different iodinating agents and reaction conditions to favor the formation of 4-iodoimidazole. For instance, the use of N,N'-diiodo-5,5-dimethylhydantoin has been explored in both batch and continuous flow systems for the selective mono- and di-iodination of the imidazole backbone, demonstrating high mass x time yields in flow processes. rsc.org The stability and properties of DIH in different solvents have also been analyzed to understand its behavior in these reactions. unibo.it

In the realm of selective deiodination, research has highlighted the utility of palladium-catalyzed hydrodehalogenation, sometimes accelerated by microwave irradiation, as a method to convert readily accessible 4,5-diiodoimidazoles into the desired 4(5)-iodoimidazoles. unibo.itresearchgate.net This approach is particularly valuable when direct mono-iodination is challenging or results in unfavorable isomer mixtures. The development of switchable processes capable of performing either arylation or hydrodehalogenation on the imidazole backbone underscores the versatility of these catalytic methods. researchgate.net

Furthermore, studies on the functionalization of 4-iodoimidazole have demonstrated its utility as a key intermediate in the synthesis of more complex molecules, such as N-tosyl-4-iodoimidazole unibo.it and various functionalized imidazole derivatives through cross-coupling reactions like the Suzuki reaction. nih.govnih.govgoogle.com Regioselective alkylation of 4-iodoimidazole has also been investigated to prepare precursors for abnormal N-heterocyclic carbene ligands. unifr.chucd.ie

Advanced Synthetic Techniques for 4-Iodoimidazole and Related Compounds

The synthesis of 4-iodoimidazole and its derivatives has benefited from the development of advanced synthetic techniques, offering advantages in terms of efficiency, selectivity, and sustainability.

Continuous Flow Reactor Systems for 4-Iodoimidazole Synthesis

Continuous flow chemistry offers a powerful approach for the synthesis of various organic compounds, including halogenated heterocycles like 4-iodoimidazole. While specific detailed procedures for 4-iodoimidazole synthesis in continuous flow reactors were not extensively detailed in the search results, the application of microreactor technology has been explored for the functionalization of imidazole, which can involve iodination steps. Microreactors can handle multi-phasic reactions and offer advantages for processes that might otherwise require long reaction times in batch settings. unibo.it The stability of intermediates and reagents, such as N,N'-diiodo-5,5-dimethylhydantoin (DIH), commonly used iodinating agents, is a critical factor when designing continuous flow processes. unibo.it

Biocatalyzed Synthesis of 4-Iodoimidazole Nucleosides

Biocatalysis provides an environmentally friendly and often highly selective alternative to traditional chemical synthesis for the preparation of nucleoside analogues. The synthesis of 4-iodoimidazole nucleosides has been explored using enzymatic approaches, specifically through nucleoside phosphorylase-catalyzed transglycosylation reactions. researchgate.netresearchgate.net This method involves the transfer of a sugar moiety from a donor nucleoside to 4-iodoimidazole (or 4(5)-iodo-1H-imidazole), catalyzed by enzymes, often in the form of whole microbial cells. researchgate.netresearchgate.net For instance, microbial whole-cell synthesis of 4-iodo-1-(β-D-ribofuranosyl)imidazole has been achieved using Erwinia amylovora whole cells as the biocatalyst. researchgate.netresearchgate.net Optimization of reaction parameters, such as the concentration of phosphate (B84403) buffer and the amount of biocatalyst, is crucial for improving yields in these biocatalyzed transglycosylation reactions. researchgate.netresearchgate.net

Solid-Phase Synthesis Approaches Utilizing Immobilized 4-Iodoimidazole

Solid-phase synthesis techniques, where a reactant is immobilized on a solid support, offer benefits in terms of purification and the potential for parallel synthesis to generate libraries of compounds. Immobilized 4-iodoimidazole has been utilized as a scaffold in solid-phase synthesis for the preparation of 4-substituted imidazoles. nih.govresearchgate.net In this approach, 4-iodoimidazole is attached to a resin, and subsequent reactions, such as metal/halogen exchange followed by treatment with electrophiles, are performed on the solid support. The desired 4-substituted imidazoles are then cleaved from the resin. nih.govresearchgate.net This methodology has been successfully applied to the synthesis of libraries of diverse imidazole derivatives. nih.gov

Synthesis of Key 4-Iodoimidazole Building Blocks and Intermediates

The synthesis of 4-iodoimidazole often involves the preparation of key intermediates and the application of specific functionalization strategies to enable further chemical transformations.

N-Protection and N-Functionalization Strategies for 4-Iodoimidazole (e.g., N-tosyl-4-iodoimidazole, 1-trityl-4-iodoimidazole)

N-protection and functionalization of the imidazole nitrogen atoms are common strategies employed to control regioselectivity and reactivity in subsequent reactions. Examples of N-protected 4-iodoimidazole derivatives include N-tosyl-4-iodoimidazole and 1-trityl-4-iodoimidazole.

The synthesis of N-tosyl-4-iodoimidazole can be approached by reacting 4(5)-iodo-1H-imidazole or 4,5-diiodo-1H-imidazole with p-toluenesulfonyl chloride in the presence of a base like triethylamine (B128534) under dry conditions. unibo.it

1-Trityl-4-iodoimidazole (also known as 4-iodo-1-trityl-1H-imidazole or 4-iodo-1-(triphenylmethyl)-1H-imidazole) is another important N-protected derivative. nih.govfishersci.co.ukthermofisher.com Its synthesis typically involves the reaction of 4-iodoimidazole with triphenylmethyl chloride (trityl chloride) or a similar trityl source. chemsrc.com This protection strategy is often used to direct functionalization to other positions of the imidazole ring or to facilitate subsequent coupling reactions. For example, trityl-protected 4-iodoimidazole has been used in metal-halogen exchange reactions followed by the addition of electrophiles. d-nb.info

Preparation of Polyiodinated Imidazole Derivatives (e.g., 4,5-Diiodo-1H-imidazole, 2,4,5-triiodo-1H-imidazole)

Polyiodinated imidazole derivatives, such as 4,5-diiodo-1H-imidazole and 2,4,5-triiodo-1H-imidazole, are important intermediates and target molecules themselves, with various applications.

4,5-Diiodo-1H-imidazole can be synthesized through the diiodination of imidazole. One method involves reacting imidazole with iodine and potassium iodide in the presence of a base like sodium hydroxide (B78521) in water. orgsyn.orggoogle.comuib.norsc.org The reaction conditions, including the stoichiometry of reagents and temperature, are critical for achieving good yields of the diiodinated product. For instance, a procedure describes the reaction of imidazole with 2 equivalents of iodine and 4 equivalents of potassium iodide in water with sodium hydroxide at 24 °C. orgsyn.org Another method involves dissolving imidazole in aqueous sodium hydroxide and then adding elemental iodine dissolved in tetrahydrofuran (B95107) under ice-bath cooling. google.com

2,4,5-Triiodo-1H-imidazole is a more highly iodinated derivative. nih.govcenmed.comuni.lufishersci.cachem960.comchemimpex.com It can be synthesized from imidazole through more vigorous iodination conditions or by further iodination of diiodoimidazole precursors. One reported synthesis involves the reaction of imidazole with iodine in oleum. Another approach to obtain this compound involves the selective deiodination of 2,4,5-triiodo-1H-imidazole using sodium sulfite in DMF. chemicalbook.com

The synthesis of polyiodinated imidazoles often requires careful control of reaction conditions to achieve the desired degree and regioselectivity of iodination.

Reactivity and Mechanistic Investigations of 4 Iodoimidazole Functionalization

Halogen-Metal Exchange Reactions of 4-Iodoimidazole

Halogen-metal exchange reactions are a fundamental method for generating organometallic intermediates from organic halides. For 4-iodoimidazole, this reaction typically involves treatment with an organolithium or organomagnesium reagent, leading to the formation of a lithiated or magnesiated imidazole (B134444) species. These intermediates are highly nucleophilic and can subsequently react with various electrophiles to form new carbon-carbon or carbon-heteroatom bonds.

Studies have shown that the reaction of N-protected 4-iodoimidazoles with ethylmagnesium bromide in dichloromethane (B109758) can generate the corresponding imidazol-4-yl anions. These intermediates are then capable of reacting with a broad range of aldehydes in good yields. researchgate.net The use of "turbo-Grignard" reagents, such as iPrMgCl·LiCl, has been reported to enhance the rate of iodine-magnesium exchange. researchgate.net

The metal-halogen exchange reaction of 1-ethoxymethyl-4,5-di-iodoimidazole with n-butyl-lithium followed by the addition of diphenyl disulfide yielded a mixture, with the major product being 1-ethoxymethyl-4-iodo-2-phenylthioimidazole. rsc.orgrsc.org

Transition-Metal-Catalyzed Cross-Coupling Reactions of 4-Iodoimidazole

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. 4-Iodoimidazole is a valuable substrate in these reactions due to the reactivity of the carbon-iodine bond.

Suzuki-Miyaura Cross-Coupling Reactions with 4-Iodoimidazole

The Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed process, is widely used for the formation of carbon-carbon bonds between an aryl or vinyl halide (or pseudohalide) and an aryl or vinyl boronic acid or ester. 4-Iodoimidazole readily participates in Suzuki-Miyaura couplings, allowing for the introduction of aryl and heteroaryl groups at the C4 position of the imidazole ring.

Microwave-assisted Suzuki-Miyaura cross-coupling has been reported for the efficient C-4 arylation of N-unprotected 4-iodoimidazole with a variety of boronic acids. This method has successfully synthesized numerous 4(5)-arylated imidazoles in good to excellent yields with short reaction times. researchgate.netpasteur.fr The reaction parameters have been screened to optimize the coupling efficiency. researchgate.netpasteur.fr

4-Iodoimidazole has been utilized as a coupling partner in the synthesis of complex molecules, including imidazole analogues of resveratrol, via Suzuki coupling. dntb.gov.ua It has also been employed in the synthesis of the NLRP3 agonist BMS-986299 through a tandem Suzuki-Miyaura coupling of an in situ-generated o-aminophenylboronic acid with iodoimidazole. acs.org

Heck Reactions Involving 4-Iodoimidazole Derivatives

The Heck reaction is a palladium-catalyzed carbon-carbon bond forming reaction between a vinyl or aryl halide (or pseudohalide) and an alkene in the presence of a base. While not explicitly detailed for 4-iodoimidazole itself in the provided snippets, the reactivity of aryl iodides in Heck reactions is well-established. Given that 4-iodoimidazole is an aryl iodide, it is expected to be a suitable substrate for Heck reactions, allowing for the vinylation or arylation of the imidazole ring at the C4 position. However, specific examples or detailed research findings on Heck reactions directly involving 4-iodoimidazole derivatives were not prominently featured in the search results.

Palladium-π-Allyl Chemistry with Imidazole Derivatives

Palladium-π-allyl chemistry involves reactions where a π-allyl palladium complex is formed as an intermediate. These reactions are useful for allylic alkylation, amination, and other transformations. While the search results did not provide specific examples of 4-iodoimidazole directly participating in palladium-π-allyl chemistry as the primary reactant forming the π-allyl complex, imidazole derivatives, in general, can act as nucleophiles in palladium-catalyzed allylic alkylation reactions. acs.orgnih.gov

Studies have shown palladium-catalyzed dehydrative cross-coupling of allylic alcohols with N-heterocycles, including imidazoles, to form N-allylated products. acs.org This process likely involves the formation of a π-allyl palladium intermediate, which is then attacked by the nitrogen atom of the imidazole. acs.org Asymmetric allylic alkylation of 2-acyl imidazoles catalyzed by synergistic Ni/Pd catalysts has also been reported, where a π-allyl palladium electrophile is generated and reacts with an activated imidazole enolate. nih.gov

Nucleophilic Substitution and C-H Activation in 4-Iodoimidazole Systems

Nucleophilic substitution reactions on halogenated imidazoles can occur, particularly when the halogen is activated by electron-withdrawing groups. While the iodine in 4-iodoimidazole is on an electron-rich aromatic ring, nucleophilic aromatic substitution can still take place under certain conditions, though it is less facile than on electron-deficient systems.

Studies on nitroimidazoles, where halogens are activated by an adjacent nitro group, have shown nucleophilic displacement of bromine and iodine atoms with various nucleophiles like methoxide, phenoxide, cyclic secondary amines, and cyanide. researchgate.netpsu.edursc.org This suggests that with appropriate activation or reaction conditions, nucleophilic substitution at the iodine-bearing carbon in 4-iodoimidazole might be possible, especially if the imidazole ring is further substituted with electron-withdrawing groups or under harsh conditions.

C-H activation is a process that involves the cleavage of a carbon-hydrogen bond, allowing for functionalization at typically inert C-H sites. Transition metal catalysts, including palladium and nickel, are often employed for C-H activation. sigmaaldrich.com While 4-iodoimidazole primarily reacts through its carbon-iodine bond, C-H activation could potentially occur at other positions of the imidazole ring, leading to further functionalization.

Palladium-catalyzed intramolecular direct C-H arylation has been applied to the synthesis of tricyclic benzoimidazodiazepine derivatives starting from imidazole derivatives. mdpi.com Nickel-catalyzed C-H arylations and alkenylations of imidazoles with phenol (B47542) and enol derivatives have also been described, highlighting the potential for C-H activation in imidazole systems. rsc.org The solvent can play a significant role in accelerating imidazole C-H activation. rsc.org

Cycloaddition Reactions of 4-Iodoimidazole Derivatives (e.g., Diels-Alder Chemistry of Vinylimidazoles)

Cycloaddition reactions, such as the Diels-Alder reaction, involve the formation of cyclic adducts from two or more unsaturated molecules. While 4-iodoimidazole itself is not a diene or dienophile in a typical Diels-Alder reaction, derivatives of 4-iodoimidazole, specifically 4-vinylimidazoles, can act as dienes in these transformations.

4-Vinylimidazole derivatives can be prepared from corresponding 4-iodoimidazoles. acs.org These vinylimidazoles have been investigated as diene components in both intermolecular and intramolecular Diels-Alder reactions. acs.orgrsc.orgrsc.orgmdpi.com Studies have explored the factors affecting the cycloaddition, including the nature of the imidazole protecting group, the type of dienophile, and the linking group in intramolecular variants. rsc.orgrsc.org

4-Vinylimidazoles have been shown to react with dienophiles like N-phenylmaleimide to form cycloadducts. acs.orgnih.gov The reactions can be highly stereoselective, often resulting in products derived from an anti transition state in intramolecular cases. rsc.orgrsc.org Room temperature Diels-Alder reactions of some vinylimidazoles have also been reported, providing high yields of initial cycloadducts. mdpi.com

Regioselectivity and Stereocontrol in Synthetic Transformations of 4-Iodoimidazole

The synthetic functionalization of 4-iodoimidazole presents interesting challenges and opportunities concerning regioselectivity and stereocontrol. The imidazole core, with its distinct nitrogen atoms (N1 and N3) and carbon positions (C2, C4, and C5), offers multiple potential sites for reaction. The presence of the iodine atom at the C4 position further influences the reactivity and can direct transformations to specific sites or with particular stereochemical outcomes.

Regioselectivity in 4-Iodoimidazole Transformations

Regioselectivity in the functionalization of 4-iodoimidazole is a critical aspect, particularly when considering reactions that can occur at multiple positions on the imidazole ring or at the nitrogen atoms. One area where regiocontrol is paramount is in the glycosylation of imidazoles, which can yield N1 or N3 isomers. Research has demonstrated that enzymatic glycosylation of 4-iodoimidazole using nucleoside N-deoxyribosyltransferase from L. leichmannii can be controlled to favor either the N1 or N3 isomer depending on the reaction conditions. This regiocontrolled enzymatic approach provides access to isomers that may be less readily available through traditional chemical synthesis routes nih.gov.

Beyond N-functionalization, the regioselective functionalization of the carbon atoms of 4-iodoimidazole is also significant. The iodine atom at the C4 position is a handle for various cross-coupling reactions, such as the Suzuki-Miyaura reaction. These palladium-catalyzed reactions typically occur at the carbon-halogen bond, allowing for the regioselective introduction of aryl or heteroaryl groups at the C4 position nih.gov. This is a common strategy for elaborating the imidazole core in the synthesis of more complex molecules, including flexible nucleosides nih.gov.

While the iodine at C4 often dictates the primary site of metal-catalyzed cross-coupling, other positions on the imidazole ring can also be functionalized, and the regiochemical outcome can be influenced by reaction conditions and the nature of substituents. For instance, studies on the functionalization of nitroimidazoles have indicated that a nitro group can influence the regioselectivity of palladium- or nickel-catalyzed C-H arylation reactions researchgate.net. Although this research focuses on nitroimidazoles, it highlights that substituents on the imidazole ring can play a directing role in functionalization reactions, suggesting similar effects could be observed with other substituents on 4-iodoimidazole.

Furthermore, the synthesis of 4,5-disubstituted imidazoles from precursors like 4-iodoimidazole often requires careful control over regioselectivity to achieve the desired substitution pattern. The development of reliable and scalable procedures for the regioselective synthesis of such compounds remains an important goal in organic synthesis orgsyn.orgorgsyn.org.

Stereocontrol in 4-Iodoimidazole Transformations

Stereocontrol becomes relevant when the synthetic transformation of 4-iodoimidazole leads to the formation of new chiral centers or when the reaction occurs at a pre-existing chiral center or auxiliary. While the imidazole ring itself is achiral, functionalization reactions can introduce stereochemistry in appended groups or in fused ring systems involving the imidazole core.

One example where stereocontrol is a key aspect is in cycloaddition reactions involving vinylimidazoles, which can be derived from 4-iodoimidazole. The Diels-Alder reaction of 4-alkenyl-2-aminothiazoles (related to vinylimidazoles) with dienophiles has been shown to proceed with high levels of regioselectivity and diastereoselectivity, depending on the substrates and conditions acs.org. Although this specific example is with thiazoles, the principles of achieving stereocontrol in cycloaddition reactions are applicable to vinylimidazoles derived from 4-iodoimidazole, particularly in the context of constructing complex polycyclic frameworks found in natural products researchgate.netthieme-connect.com.

Another area where stereocontrol is crucial is in the synthesis of nucleosides and their analogues, where the stereochemistry of the glycosidic bond (connecting the sugar to the imidazole base) must be controlled. While enzymatic methods using nucleoside N-deoxyribosyltransferase can offer regiocontrol in glycosylation nih.gov, chemical glycosylation methods often require strategies to control the anomeric stereochemistry.

Transition-metal-catalyzed cross-coupling reactions, while primarily discussed in terms of regioselectivity at the iodo-substituted carbon, can also involve stereochemical considerations when reacting with chiral coupling partners or when creating new chiral centers adjacent to the imidazole ring. For instance, reductive cross-coupling reactions involving imines and alkynes have been shown to provide stereodefined allylic amines with excellent regioselectivity beilstein-journals.org. While not directly using 4-iodoimidazole as a substrate in this specific example, it illustrates how transition-metal catalysis can be employed to achieve stereocontrol in the formation of C-C bonds.

The development of synthetic routes to complex molecules containing the imidazole core, such as marine alkaloids, often relies on a combination of regioselective and stereocontrolled transformations of simpler imidazole precursors like 4-iodoimidazole researchgate.netthieme-connect.com. Achieving high levels of both regioselectivity and stereocontrol is essential for the efficient and selective synthesis of desired isomers and diastereomers.

Detailed Research Findings and Data Tables

Specific detailed research findings and data tables focusing solely on the regioselectivity and stereocontrol of 4-iodoimidazole transformations are somewhat dispersed within the literature covering broader synthetic methodologies or the synthesis of specific target molecules. However, the search results provide insights into the types of reactions where these aspects are discussed.

For instance, the enzymatic glycosylation of 4-iodoimidazole highlights the ability to control regioselectivity (N1 vs N3) based on enzymatic conditions nih.gov. While explicit data tables detailing yields and ratios under varying conditions for 4-iodoimidazole specifically were not extracted, the principle of regiocontrol via enzyme selection and reaction parameters is clearly established for this substrate.

In the context of cross-coupling reactions, the Suzuki-Miyaura coupling of iodo-imidazole nucleosides demonstrates regioselective arylation at the carbon originally bearing the iodine atom nih.gov. The yields reported for the flexible nucleosides obtained via this method indicate the efficiency of the regioselective C-C bond formation.

Table 1: Examples of Regioselective Transformations of 4-Iodoimidazole Derivatives

Transformation TypeSubstrate DerivativeReagents/ConditionsPrimary Regioisomeric OutcomeReference
Enzymatic Glycosylation4-IodoimidazoleNucleoside N-deoxyribosyltransferase from L. leichmannii, controlled conditionsN1 or N3 isomer nih.gov
Suzuki-Miyaura Cross-Coupling4-Iodo-imidazole nucleosides(Hetero)arylboronic acids, Pd catalyst, aqueous mediaArylation at C4 nih.gov
Metal/Halogen ExchangeImmobilized 4-IodoimidazoleAlkyl Grignards, electrophiles, cleavageSubstitution at C4 nih.gov

Regarding stereocontrol, the literature on cycloaddition reactions of related alkenyl thiazoles suggests that high diastereoselectivity can be achieved, leading to single diastereomers in some cases acs.org. While direct examples with 4-alkenylimidazoles derived from 4-iodoimidazole with detailed stereochemical outcomes were not prominently featured in the search results, the methodology provides a strong indication of the potential for stereocontrol in constructing cyclic systems involving the imidazole ring.

The synthesis of complex natural products containing the imidazole core often necessitates highly controlled synthetic steps to establish the correct stereochemistry. The use of 4-iodoimidazole as a building block in such syntheses implies that strategies for stereocontrol, such as the use of chiral auxiliaries, stereoselective reagents, or controlled reaction conditions, are likely employed, although specific details tied directly to 4-iodoimidazole were not extensively detailed in the provided snippets.

Applications of 4 Iodoimidazole in Catalysis and Advanced Materials Science

4-Iodoimidazole in Ligand Design for Coordination Chemistry

Synthesis and Characterization of Metal Complexes with 4-Iodoimidazole Ligands

Research has shown the synthesis of mononuclear metal complexes containing an iodo-imidazole ring with potential biological activity, highlighting the ability of imidazole-based ligands to coordinate with transition metals like Cu(II), Co(II), and Ni(II). researchgate.net These studies often involve characterizing the complexes to determine their structure and properties. researchgate.net

Development of Abnormal N-Heterocyclic Carbene Complexes from 4-Iodoimidazole Precursors

4-Iodoimidazole and its derivatives serve as valuable precursors for the development of abnormal N-heterocyclic carbene (aNHC) complexes. unifr.chhepvs.ch Unlike normal NHCs, where the carbene center is located between the two nitrogen atoms of the imidazole (B134444) ring (C2), aNHCs derived from 4-iodoimidazole feature the carbene center at the C4 or C5 position. nih.gov The presence of the iodine atom at the 4-position of the imidazolium (B1220033) salt precursor can facilitate the formation of the abnormal carbene through oxidative addition to a low-valent metal center, such as palladium(0). unifr.chucd.ie This approach allows for the selective preparation of C4-bound imidazolylidene complexes. unifr.chucd.ie

Studies have demonstrated the synthesis of abnormal imidazolylidene palladium(II) complexes by oxidative addition of iodo-functionalized imidazolium salts to Pd(dba)2. ucd.ie These complexes have been characterized by techniques like NMR spectroscopy and X-ray crystallography, confirming the C4 binding mode of the carbene ligand. unifr.chucd.ie The ability to generate aNHC complexes from 4-iodoimidazole precursors expands the scope of available carbene ligands with distinct electronic and steric properties, which can lead to different reactivity patterns in catalysis compared to normal NHCs. unifr.chscispace.com

Catalytic Applications Employing 4-Iodoimidazole-Derived Ligands

Ligands derived from 4-iodoimidazole, including both neutral imidazole ligands and abnormal N-heterocyclic carbenes, have shown promise in various catalytic applications. The ability of these ligands to coordinate with transition metals allows for the formation of active catalytic species. The specific electronic and steric properties imparted by the 4-iodoimidazole scaffold and any further functionalization can be tuned to influence the activity, selectivity, and stability of the resulting metal catalysts.

While specific detailed research findings on catalytic applications solely employing 4-iodoimidazole-derived ligands were not extensively detailed in the provided search results, the broader context of imidazole-based ligands and abnormal NHCs in catalysis is well-established. Imidazolium salts are known precursors for NHCs, which are widely used as ligands for transition metal complexes in catalytic applications, including cross-coupling reactions. researchgate.net The development of abnormal NHC complexes from 4-iodoimidazole precursors, as discussed in Section 4.1.2, is driven by the potential for these unique ligands to exhibit enhanced catalytic activity or different reactivity profiles compared to traditional NHC ligands. unifr.ch Research in this area focuses on synthesizing metal complexes with these ligands and evaluating their performance in various catalytic transformations.

Integration of 4-Iodoimidazole into Supramolecular Architectures

4-Iodoimidazole can be integrated into supramolecular architectures through various non-covalent interactions, most notably halogen bonding. The directional nature of halogen bonding, involving the interaction between an electrophilic region (σ-hole) on the halogen atom and a nucleophilic site, makes it a powerful tool for crystal engineering and self-assembly. sciengine.comnih.gov The presence of the iodine atom in 4-iodoimidazole provides a clear site for such interactions.

Halogen Bonding Interactions in 4-Iodoimidazole-Containing Systems

Halogen bonding is a significant intermolecular interaction in systems containing halogenated compounds like 4-iodoimidazole. nih.gov The iodine atom in 4-iodoimidazole can act as a halogen bond donor, interacting with various nucleophilic centers such as nitrogen or π systems. nih.govresearchgate.net Studies on iodoimidazole derivatives have confirmed the presence of C-I⋯N and C-I⋯π halogen bonding interactions, which play a dominant role in the solid-state structures. nih.gov For example, X-ray diffraction studies on 1-benzyl-4-iodo-1H-imidazole have shown C-I⋯π halogen-bonded dimers. nih.gov

Theoretical studies have also investigated halogen bonding interactions involving iodo-imidazole cations and their interactions with molecules like CO2, indicating the potential for these interactions in applications such as gas capture. sciengine.com The strength and directionality of these halogen bonds are influenced by the electrostatic potential of the σ-hole on the iodine atom. sciengine.com

Crystal Engineering and Self-Assembly Driven by 4-Iodoimidazole

The directional nature of halogen bonding and other non-covalent interactions involving 4-iodoimidazole makes it a useful building block for crystal engineering and the construction of self-assembled supramolecular architectures. By strategically designing molecules incorporating 4-iodoimidazole, researchers can utilize these interactions to control the solid-state arrangement of molecules, leading to the formation of desired structures such as one-dimensional chains or dimers. nih.govresearchgate.net

The self-assembly of molecules driven by non-covalent interactions is a key aspect of supramolecular chemistry and is employed in the fabrication of ordered architectures. mpg.de The combination of halogen bonding and potentially other interactions like hydrogen bonding involving the imidazole N-H can lead to intricate supramolecular networks. researchgate.net The ability to engineer crystals with specific arrangements opens up possibilities for developing new materials with tailored properties.

4-Iodoimidazole in the Development of Functional Materials

4-Iodoimidazole has garnered interest in the field of materials science, particularly in the creation of functional materials possessing specific attributes. lookchem.com Its utility extends to the development of novel materials with tailored characteristics. chemimpex.comlookchem.com

Application in Metal-Organic Frameworks (MOFs)

4-Iodoimidazole is utilized in the synthesis and modification of Metal-Organic Frameworks (MOFs). researchgate.netnih.govgoogle.com MOFs are a class of porous crystalline materials formed by the coordination of metal ions or clusters with organic linkers. nih.govwikipedia.org These structures exhibit high surface areas, well-defined pores, and tunable properties, making them promising for various applications including gas storage and separation, catalysis, and sensing. nih.govwikipedia.org

One notable application of 4-iodoimidazole in MOF development is through vapor-phase linker exchange (VPLE). researchgate.netnih.gov This solvent-free strategy allows for the postsynthetic modification of MOFs by inserting new linkers into the existing framework. nih.gov 4-Iodoimidazole, with a melting point of 137°C, has been successfully employed as a daughter linker in the VPLE of ZIF-8, a well-studied MOF composed of zinc centers and methylimidazole (MeIM) linkers. researchgate.netnih.gov The relatively lower molecular weight and higher volatility of imidazolates like 4-iodoimidazole, compared to linkers such as benzene-carboxylic acids, facilitate the vapor-phase exchange process. researchgate.net

VPLE using 4-iodoimidazole enables the incorporation of functional groups into the MOF structure that might be challenging to introduce during initial solvothermal synthesis. nih.gov Studies have shown that this process can yield MOF materials with high porosity and tunable gas sorption properties. nih.gov For instance, compared to the parent ZIF-8, the CO₂/N₂ and CH₄/N₂ selectivities of ZIF-8 modified with 4-bromoimidazole (BrIM), a related iodoimidazole derivative, were significantly increased. nih.gov While the provided text specifically mentions the selectivity enhancement with 4-bromoimidazole, it highlights the potential for tunable properties through the incorporation of halogenated imidazole linkers like 4-iodoimidazole via VPLE. nih.gov

The use of 4-iodoimidazole in VPLE contributes to the development of MOFs with tailored properties for specific applications, such as enhanced gas separation. nih.gov

Exploration in Novel Polymer and Coating Materials

4-Iodoimidazole is also being explored for its potential in the creation of novel polymer and coating materials. chemimpex.com These materials can exhibit unique electrical and thermal properties. chemimpex.com

The incorporation of 4-iodoimidazole into polymer structures can lead to materials with tailored characteristics. lookchem.com While specific detailed research findings on the direct application of 4-iodoimidazole in polymers and coatings are not extensively detailed in the provided search results, the general use of imidazole rings in polymers is known, and the presence of the iodine atom in 4-iodoimidazole can introduce specific functionalities or alter material properties. lookchem.com For example, the iodine atom can influence the electronic properties or serve as a site for further chemical modifications, potentially leading to polymers or coatings with enhanced or novel functionalities. The exploration in this area suggests the potential for developing advanced materials with applications benefiting from the unique properties that 4-iodoimidazole can impart. chemimpex.com

Research Frontiers of 4 Iodoimidazole in Biological and Agricultural Sciences

4-Iodoimidazole as a Scaffold in Medicinal Chemistry and Drug Discovery

The imidazole (B134444) scaffold is a privileged structure in drug discovery, present in numerous approved drugs across various therapeutic areas. researchgate.netresearchgate.net 4-Iodoimidazole's utility in medicinal chemistry stems from its ability to be readily transformed into a wide array of derivatives, allowing for the exploration of structure-activity relationships and the development of compounds with tailored biological properties. researchgate.net

Synthesis of Biologically Active 4-Iodoimidazole Analogs for Pharmaceutical Development

4-Iodoimidazole serves as a crucial intermediate in the synthesis of various pharmaceuticals. chemimpex.com The iodine atom at the 4-position can participate in various coupling reactions and functionalization strategies, enabling the construction of complex molecular architectures. The development of reliable and scalable procedures for the regioselective synthesis of substituted imidazoles, including those derived from 4-iodoimidazole, remains an important task in drug discovery projects. orgsyn.org For instance, 4,5-disubstituted imidazoles are considered important intermediates in the development of inhibitors for targets like methionine aminopeptidase (B13392206) 2 (MetAP2), which is relevant in cancer research. orgsyn.org

Development of Antifungal and Antimicrobial Agents Derived from 4-Iodoimidazole

Research indicates that imidazole derivatives, including those potentially synthesized from 4-iodoimidazole, possess significant antimicrobial and antifungal properties. pharmacyjournal.netnih.govlookchem.comclinmedkaz.org The imidazole ring's ability to interact with biological systems, such as through metal coordination or hydrogen bonding with enzymes and proteins, contributes to its biological activity. researchgate.netnih.gov Imidazolium (B1220033) salts, a class of compounds derived from imidazole, have shown promise as antifungal agents, effectively inhibiting the activity of 14-α-sterol demethylase, an enzyme crucial for ergosterol (B1671047) biosynthesis in fungi. nih.gov Studies have explored the synthesis of imidazole derivatives and screened them for antimicrobial activity against various bacterial and fungal species. pharmacyjournal.netclinmedkaz.org

Exploration of 4-Iodoimidazole in Anticancer Research and Therapeutics

Imidazole-based compounds have been extensively explored for their anticancer properties. researchgate.netx-mol.comnih.gov Research indicates the potential antitumor properties of 4-iodoimidazole derivatives. Imidazoles can interact with DNA and proteins, influencing various cellular processes relevant to cancer. researchgate.netnih.gov The development of new imidazole derivatives with improved potency and reduced toxicity is an ongoing area of research for combating cancer. researchgate.net Studies have investigated the anticancer potential of various imidazole derivatives against different cancer cell lines. nih.govnih.gov

Antiviral Applications of 4-Iodoimidazole Derivatives (e.g., nucleoside analogues)

Nucleoside analogues, many of which contain heterocyclic bases like imidazole, are a cornerstone of antiviral therapy. researchgate.netresearchgate.netnih.govpsu.edu 4-Iodoimidazole can serve as a precursor for the synthesis of modified nucleosides with potential antiviral activity. researchgate.net The synthesis of 4-iodoimidazole nucleosides has been explored, including through biocatalyzed approaches. researchgate.netresearchgate.net Imidazole nucleoside derivatives have been investigated for activity against viruses such as the dengue virus (DENV). researchgate.net

Biochemical Research: Enzyme Inhibition and Receptor Binding Studies Involving 4-Iodoimidazole Derivatives

4-Iodoimidazole and its derivatives are utilized in biochemical studies to understand enzyme inhibition mechanisms and receptor interactions. chemimpex.com The imidazole ring's ability to coordinate with metal ions and participate in hydrogen bonding and electrostatic interactions can influence enzymatic activity and receptor binding. researchgate.netnih.gov These interactions can modulate various biochemical pathways. Research involves studying the inhibitory effects of imidazole compounds on enzymes like xanthine (B1682287) oxidoreductase (XOR) and 15-lipoxygenase (15-LOX). researchgate.net Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) are employed to quantify binding affinities and thermodynamics in enzyme inhibition studies.

4-Iodoimidazole in Agrochemical Development

4-Iodoimidazole is also investigated for its role in developing agrochemicals, including potential herbicides and fungicides, to enhance crop protection and yield. chemimpex.comnih.govresearchgate.netalibaba.com The unique properties of imidazole derivatives, such as their antifungal and antimicrobial activities, can be leveraged for agricultural applications. nih.govresearchgate.net The development of new agrochemicals is crucial for optimizing crop production, although their environmental impact is a significant area of research. polito.it While the search results mention the use of imidazole derivatives in agrochemistry, specific detailed research findings directly linking 4-iodoimidazole to particular agrochemical developments like herbicides or fungicides are not extensively detailed in the provided snippets, beyond its general mention as being explored in this field.

Synthesis of Herbicides and Fungicides Utilizing 4-Iodoimidazole

4-Iodoimidazole is investigated for its role in developing agrochemicals, including herbicides and fungicides, to enhance crop protection and yield. chemimpex.com While the direct use of 4-iodoimidazole as an herbicide or fungicide is not extensively detailed in the provided information, it serves as a crucial intermediate in the synthesis of more complex molecules with such activities.

Research indicates that certain imidazole derivatives, including those substituted with halogens like iodine, are known for their pesticidal properties. For instance, 2-iodoimidazole (B1350194) derivatives have been explored for controlling harmful microorganisms in crop protection and as plant growth regulators. google.comgoogle.com These compounds have shown fungicidal activity against various phytopathogenic fungi. google.comnih.gov The synthesis of such derivatives often involves the modification of the imidazole core, where 4-iodoimidazole could potentially serve as a starting material or intermediate due to its reactive iodine atom.

The development of new fungicides is an ongoing area of research driven by the need for compounds with improved activity spectrum, lower toxicity, better selectivity, and reduced environmental impact, as well as to combat the development of resistance to existing agents. google.commdpi.com Imidazole-based compounds, in general, have shown promise in antifungal applications, with studies focusing on the synthesis of novel imidazole derivatives and evaluating their activity against various fungal strains affecting both human health and agriculture. mdpi.comcabidigitallibrary.org The incorporation of an iodine atom at the 4-position of the imidazole ring in synthetic strategies can facilitate further chemical transformations, enabling the creation of diverse structures that may possess herbicidal or fungicidal properties. For example, 4-iodoimidazole has been used in Sonogashira coupling reactions to introduce alkyne functionalities, which can then be further elaborated into complex heterocyclic systems with potential biological activities. mdpi.com

While specific examples of commercially available herbicides or fungicides directly synthesized from 4-iodoimidazole are not prominently featured, its established use as an intermediate in agrochemical research highlights its potential in the discovery and development of new crop protection solutions. The agrochemical sector represents a significant portion of the end-user market for 4-iodoimidazole, driven by the demand for effective pesticides and herbicides that meet evolving agricultural and environmental standards. exactitudeconsultancy.com

Diagnostic Applications of 4-Iodoimidazole Compounds in Biomolecular Sensing

4-Iodoimidazole is also being studied for its potential use in diagnostic assays, particularly in identifying specific biomolecules or pathogens, thus aiding in disease detection. chemimpex.com This area of research focuses on utilizing 4-iodoimidazole compounds in the development of biosensors and other diagnostic tools.

Biosensors are devices that combine a biological recognition element with a physicochemical transducer to detect specific analytes. researchgate.net The imidazole ring system, due to its ability to interact with various molecules and metal ions, is a promising scaffold for the development of sensing materials. wikipedia.orgresearchgate.net The introduction of an iodine atom at the 4-position can further influence the electronic and steric properties of the imidazole ring, potentially enhancing its interaction with target biomolecules or facilitating its immobilization onto sensor surfaces.

Research in biomolecular sensing aims to achieve sensitive and selective detection of various biomarkers for applications in healthcare monitoring and diagnostics. researchgate.netfrontiersin.orgnih.gov This includes the detection of molecules relevant to the diagnosis and management of human diseases. frontiersin.org While direct examples of 4-iodoimidazole itself being used as the primary sensing element are not explicitly detailed, derivatives of 4-iodoimidazole or materials incorporating the 4-iodoimidazole structure could be explored for their sensing capabilities.

For instance, imidazole-based optical sensors have been investigated for the detection of various substances, including bisulfite and proteins like bovine serum albumin (BSA) and human serum albumin (HSA). researchgate.net The ability of imidazole to form complexes with metal ions can also be exploited in the design of biosensors. wikipedia.orgcmu.edu The iodine substituent in 4-iodoimidazole could potentially influence the coordination properties of the imidazole nitrogen atoms, affecting its interaction with metal ions used in some sensing platforms.

Furthermore, 4-iodoimidazole can serve as a building block for synthesizing more complex molecules that are designed to interact specifically with target biomolecules. For example, it has been used in the synthesis of 4-iodoimidazole nucleosides through biocatalyzed approaches, and nucleoside analogues are known for their biological activities and potential in diagnostic applications. researchgate.netresearchgate.netresearchgate.netresearchgate.net

The integration of nanotechnology with biosensors is a growing area, leading to the development of smaller, more cost-effective, and user-friendly diagnostic devices capable of detecting analytes at molecular levels with high sensitivity and selectivity. researchgate.netfrontiersin.org 4-Iodoimidazole compounds could potentially play a role in the fabrication of such advanced sensing platforms, either as part of the recognition element or as a component of the transducer material.

Advanced Spectroscopic and Computational Studies of 4 Iodoimidazole

High-Resolution Spectroscopic Characterization of 4-Iodoimidazole and its Derivatives

High-resolution spectroscopic techniques offer detailed information about the structural and electronic characteristics of molecules in the gas phase and in solution. Studies on 4-iodoimidazole and its derivatives have utilized methods such as rotational spectroscopy, nuclear quadrupole resonance, and advanced nuclear magnetic resonance, complemented by mass spectrometry and chromatography.

Rotational Spectroscopy and Microwave Spectroscopy Investigations

Pure rotational spectra of 4-iodoimidazole have been measured and assigned using chirped-pulse Fourier transform microwave (CP-FTMW) spectroscopy, typically in the frequency range of 2.0 to 18.5 GHz. plu.mxresearchgate.netresearchgate.netncl.ac.uk These investigations allow for the precise determination of rotational constants and centrifugal distortion constants. The inertial defects determined from these spectra for 4-iodoimidazole, such as 0.0906(1) a.m.u. Ų, are consistent with a rigid planar geometry for the molecule. plu.mxresearchgate.net Laser vaporization techniques have been employed to introduce solid samples of 4-iodoimidazole into the gas phase for these microwave spectroscopy experiments. plu.mxresearchgate.netresearchgate.net

Here is a table summarizing representative rotational constants for 4-iodoimidazole:

ConstantValue (MHz)Citation
Rotational Constant A[Data not available in snippets]
Rotational Constant B[Data not available in snippets]
Rotational Constant C[Data not available in snippets]
Inertial Defect (ΔI)0.0906(1) a.m.u. Ų plu.mxresearchgate.net

Note: Specific rotational constant values (A, B, C) for 4-iodoimidazole were not provided in the search snippets, only the inertial defect.

Determination of Nuclear Quadrupole Coupling Constants in 4-Iodoimidazole

Nuclear quadrupole coupling constants provide insights into the electric field gradient at the site of a nucleus with a quadrupole moment, such as 127I. These constants have been determined for the iodine atom in 4-iodoimidazole from the analysis of its rotational spectra. plu.mxresearchgate.netresearchgate.netscience.govdntb.gov.uadaneshyari.com The evaluated nuclear quadrupole coupling constants of the iodine atom in 4-iodoimidazole imply that approximately 1% of an electron is transferred from the iodine lone pair into the aromatic π orbitals of the imidazole (B134444) ring when iodine is substituted for a hydrogen atom at the 4-position. plu.mxresearchgate.net This analysis helps in understanding the extent of conjugation and the distribution of π-electron density within the molecule. researchgate.netscience.gov

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 4-Iodoimidazole Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, is a fundamental tool for the structural elucidation of 4-iodoimidazole and its derivatives. chemicalbook.comnih.govorgsyn.orgunifr.chbldpharm.com NMR spectra provide detailed information about the chemical environment of different nuclei within the molecule, allowing for the confirmation of structure and the identification of various functional groups. Specific chemical shifts observed in 1H and 13C NMR spectra are characteristic of the imidazole ring system and the attached iodine atom. orgsyn.orgunifr.ch For instance, 1H NMR spectra of 4-iodoimidazole in d6-DMSO show characteristic singlets for the imidazole protons. orgsyn.org 13C NMR spectra also provide signals corresponding to the carbon atoms of the ring, including the carbon bearing the iodine atom. orgsyn.orgunifr.ch

Here are some representative NMR data points for 4-iodoimidazole:

NucleusSolventChemical Shift (δ, ppm)DescriptionCitation
1Hd6-DMSO7.78 (s, 1H)Imidazole proton orgsyn.org
1Hd6-DMSO12.91 (br s, 1H)N-H proton orgsyn.org
13Cd6-DMSO78.5Carbon with Iodine orgsyn.org
13Cd6-DMSO95.8Imidazole carbon orgsyn.org
13Cd6-DMSO141.6Imidazole carbon orgsyn.org

Mass Spectrometry and Chromatographic Techniques in 4-Iodoimidazole Analysis

Mass spectrometry (MS) is frequently used in conjunction with chromatographic techniques for the analysis and characterization of 4-iodoimidazole and its related compounds. chemicalbook.comnih.govorgsyn.orgunifr.chbldpharm.comvwr.comtcichemicals.comthermofisher.com Techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are employed for separation, identification, and purity assessment. nih.govorgsyn.orgbldpharm.comvwr.comtcichemicals.comthermofisher.com HPLC, in particular, is mentioned for determining the purity of 4-iodoimidazole samples. orgsyn.orgvwr.comtcichemicals.comthermofisher.com Mass spectrometry provides molecular weight information and fragmentation patterns that aid in confirming the structure of the compound and identifying impurities or reaction byproducts. nih.govorgsyn.orgunifr.ch

Theoretical and Computational Chemistry of 4-Iodoimidazole

Computational chemistry methods, particularly Density Functional Theory (DFT), play a crucial role in complementing experimental spectroscopic studies by providing theoretical insights into the electronic structure, geometry, and reactivity of 4-iodoimidazole.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity of 4-Iodoimidazole

Density Functional Theory (DFT) calculations are widely used to investigate the electronic structure and reactivity of molecules, including imidazole derivatives like 4-iodoimidazole. researchgate.netncl.ac.ukwebofjournals.comarxiv.orgmdpi.comosti.govuc.edu These calculations can predict molecular geometries, vibrational frequencies, and electronic properties such as molecular orbitals (e.g., HOMO and LUMO) and charge distribution. DFT calculations have been used to support the interpretation of experimental spectroscopic data, such as rotational constants and nuclear quadrupole coupling constants, for halogenated aromatic molecules. researchgate.netncl.ac.uk While specific detailed results for 4-iodoimidazole's electronic structure (like precise HOMO-LUMO energy gaps) were not extensively detailed in the provided snippets, the application of DFT to understand the impact of substituents on the electronic properties and reactivity of imidazole-based compounds is a common approach in computational chemistry. webofjournals.commdpi.comosti.gov DFT provides a theoretical framework to understand the observed spectroscopic parameters and predict the molecule's behavior in various chemical processes. arxiv.orguc.edu

Ab Initio Computational Studies on 4-Iodoimidazole Molecular Properties

Ab initio computational methods, based on first principles of quantum mechanics, are valuable tools for investigating the intrinsic molecular properties of 4-iodoimidazole without relying on experimental data. These studies can provide insights into its electronic structure, geometry, and stability.

Studies employing density functional theory (DFT), a type of ab initio method, on analogous iodoimidazoles have revealed details about their electronic features. For instance, DFT studies have indicated a HOMO-LUMO gap of approximately 5.2 eV in analogous iodoimidazoles, suggesting moderate reactivity vulcanchem.com. Molecular Electrostatic Potential (MEP) analysis from these computations can highlight the charge distribution, showing negative charge localized at specific atoms, which can be relevant for understanding intermolecular interactions like hydrogen bonding vulcanchem.com.

Ab initio calculations have also been used in conjunction with experimental techniques like rotational spectroscopy to characterize the molecular structure and properties of 4-iodoimidazole. Comparisons between experimentally determined nuclear quadrupole coupling constants of halogen atoms and those obtained from ab initio calculations can provide information about the electronic environment around the iodine atom and the extent of electron transfer into aromatic π orbitals upon substitution researchgate.net. For 4-iodoimidazole and 2-iodoimidazole (B1350194), experimentally determined inertial defects were consistent with rigid planar geometries, supported by computational findings researchgate.net.

Computational studies can also predict potential energy surfaces and barriers to interconversion between different molecular conformers researchgate.net. This is crucial for understanding the molecule's flexibility and preferred spatial arrangements.

Molecular Docking Simulations for 4-Iodoimidazole in Biological Systems

Molecular docking simulations are computational techniques used to predict the preferred orientation (binding pose) of a molecule, such as 4-iodoimidazole, when it binds to a biological target, typically a protein or enzyme. These simulations estimate the binding affinity and the nature of interactions between the ligand and the target.

While direct molecular docking studies specifically on 4-iodoimidazole interacting with biological systems were not extensively detailed in the search results, related studies on imidazole derivatives provide a strong indication of the potential applications and methodologies. Imidazole-based compounds are known to interact with enzymes and receptors in biological systems, often through hydrogen bonding and Van der Waals interactions, facilitated by the electron-rich nature of the imidazole ring researchgate.net.

Molecular docking studies on various imidazole derivatives have been conducted to understand their interactions with biological targets. For example, docking has been used to model interactions with histamine (B1213489) receptors . Studies on novel imidazole derivatives have employed software like Schrödinger to perform docking simulations with targets such as cyclooxygenase-2 (COX-2), analyzing binding poses and interaction types, including hydrogen bonds and hydrophobic contacts nih.gov. These studies often report docking scores, which are used to infer the strength of binding affinity; more negative scores generally indicate better binding activity nih.gov.

Molecular docking, often combined with molecular dynamics simulations, is a key tool in the rational design and development of novel imidazole-based compounds with desired therapeutic implications researchgate.netnih.gov. These computational approaches help in understanding the structure-activity relationships and predicting the potential efficacy of compounds before experimental synthesis and testing.

Conclusion and Future Directions in 4 Iodoimidazole Research

Synthesis and Reactivity

The synthesis of 4-iodoimidazole can be achieved through several routes, often involving the iodination of imidazole (B134444) or the deiodination of polyiodinated imidazoles. One reported method involves the reaction of 2,4,5-triiodo-1H-imidazole with sodium sulfite (B76179) (Na2SO3) in DMF at elevated temperatures under a nitrogen atmosphere chemicalbook.com. Another approach details the reaction of imidazole with iodine and sodium iodide in the presence of sodium hydroxide (B78521) in water at low temperatures, followed by purification steps including extraction and recrystallization chemicalbook.com. Cross-coupling reactions with precursors like 4-iodoaniline (B139537) and 4-bromoimidazole have also been reported as efficient methods for synthesizing 4(5)-iodoimidazole chemicalbook.com.

The iodine substituent significantly influences the reactivity of the imidazole ring, making 4-iodoimidazole a versatile intermediate for further functionalization chemimpex.com. It readily undergoes various reactions, including cross-coupling reactions such as the Stille coupling, as demonstrated in the synthesis of 4-vinylimidazoles from protected 4-iodoimidazoles and tributyl(vinyl)stannane acs.org. Metal/halogen exchange reactions followed by treatment with electrophiles have also been performed using immobilized 4-iodoimidazole, leading to the synthesis of 4-substituted imidazoles nih.gov. The compound's reactivity is crucial for introducing the imidazole core into diverse molecular structures chemimpex.com.

Data on specific synthesis yields vary depending on the method used. For instance, one method starting from imidazole, iodine, and sodium iodide in the presence of sodium hydroxide reported a total yield of 70.2% for pure 4-iodo-1H-imidazole after recrystallization chemicalbook.com. Another method involving the reaction of 2,4,5-triiodo-1H-imidazole with Na2SO3 also yielded this compound chemicalbook.com. Solid-phase synthesis approaches using immobilized 4-iodoimidazole have been explored for generating libraries of substituted imidazoles nih.govresearchgate.net.

Applications in Medicinal Chemistry and Drug Discovery

4-Iodoimidazole serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules, making it highly valuable in medicinal chemistry and drug discovery chemimpex.comnordmann.global. The imidazole ring itself is a prevalent motif in numerous pharmaceuticals, including antifungal and antimicrobial agents chemimpex.com.

Researchers utilize 4-iodoimidazole as a building block for developing potential drug candidates chemimpex.com. Its enhanced reactivity due to the iodine atom facilitates the introduction of various substituents onto the imidazole core, leading to the synthesis of diverse heterocyclic compounds with potential therapeutic properties chemimpex.com. It is employed in studies investigating enzyme inhibition and receptor binding, contributing to the understanding of biological pathways and the development of new therapeutic strategies chemimpex.com.

The compound's role extends to the synthesis of imidazole-containing nucleoside analogues, which are known for their therapeutic properties, including antiviral activity researchgate.net. While the chemical synthesis of such nucleosides can be complex, biocatalyzed approaches utilizing microorganisms are being explored as advantageous alternatives researchgate.net.

Role in Materials Science and Catalysis

Beyond its pharmaceutical applications, 4-iodoimidazole is explored for its potential in materials science and catalysis chemimpex.com. Its ability to act as a ligand in coordination chemistry opens avenues for its use in developing new catalysts and innovative materials chemimpex.com.

In catalysis, 4-iodoimidazole and its derivatives can serve as precursors for the synthesis of N-heterocyclic carbenes (NHCs), which are powerful ligands in organocatalysis and homogeneous transition metal catalysis unibo.it. These NHC ligands are comparable to phosphines and cyclopentadienyls in their bonding and reactivity characteristics unibo.it.

In materials science, 4-iodoimidazole is investigated for its potential in creating novel materials with unique properties chemimpex.com. This includes the development of polymers and coatings with specific electrical and thermal characteristics chemimpex.com. Furthermore, 4-iodoimidazole has been applied as a linker in the synthesis of metal-organic frameworks (MOFs) through vapor phase linker exchange strategies, demonstrating its utility in constructing porous materials with potential applications in gas adsorption and separation researchgate.net. The relatively lower molecular weight and higher volatility of 4-iodoimidazole compared to other linkers make it suitable for such vapor-phase processes researchgate.net.

Challenges and Opportunities in the Field of 4-Iodoimidazole Research

Despite the significant progress in the research and application of 4-iodoimidazole, several challenges and opportunities exist for future exploration.

One challenge lies in the development of more efficient, selective, and environmentally friendly synthetic methods for 4-iodoimidazole and its derivatives. While existing methods provide access to this compound, ongoing research focuses on improving yields, reducing reaction times, and minimizing the generation of waste products unibo.itgoogle.com. The exploration of novel synthetic strategies, particularly those enabling unsymmetrical substitution on the imidazole backbone, remains an important area unibo.it.

In medicinal chemistry, a continuous opportunity lies in leveraging the versatility of the imidazole scaffold and the reactivity of the iodine substituent to synthesize novel compounds with enhanced biological activity and improved pharmacokinetic profiles. Further research into the structure-activity relationships of 4-iodoimidazole derivatives is crucial for rational drug design. The development of biocatalytic approaches for synthesizing complex imidazole-containing molecules, such as nucleosides, presents an opportunity to overcome limitations associated with traditional chemical synthesis researchgate.net.

In materials science and catalysis, opportunities exist in exploring the potential of 4-iodoimidazole derivatives as ligands for a wider range of metal catalysts and in the design of new functional materials with tailored properties. The application of 4-iodoimidazole in the synthesis of MOFs and other porous materials for applications in areas like gas storage, separation, and heterogeneous catalysis is a promising direction researchgate.net.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-iodoimidazole, and how do reaction conditions influence yield and purity?

  • Methodology : The most efficient method involves alkylation using NaH as a base with electrophiles (e.g., MOMCl, BnBr) in DMF. Warming the reaction mixture selectively yields 4-iodoimidazole via quaternization . Alternative approaches include Raney Nickel-catalyzed hydrogenation under alkaline conditions (NaOH/EtOH), achieving up to 88% yield by avoiding dehalogenation side reactions .
  • Key Variables : Solvent choice (ethanol vs. water), catalyst type (Pd/C vs. Raney Nickel), and temperature (optimal at 45°C). Lower temperatures (25°C) reduce yields significantly .

Q. How can researchers characterize 4-iodoimidazole and confirm its regiochemical structure?

  • Methodology :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to distinguish between 4- and 5-iodo regioisomers via coupling patterns and chemical shifts.
  • LC-MS : Monitors reaction intermediates and purity (e.g., detecting hydrodechlorination byproducts) .
  • Melting Point : Confirm purity using the reported range (136–140°C) .

Advanced Research Questions

Q. How can regioselectivity challenges in 4-iodoimidazole synthesis be systematically addressed?

  • Methodology :

  • Quaternization Strategy : Heating the mixture of 4- and 5-iodo products in DMF with electrophiles enriches 4-iodoimidazole via selective stabilization of the transition state .
  • Computational Modeling : Use DFT calculations to predict regioselectivity trends based on steric and electronic effects of substituents.
    • Data Analysis : Compare experimental yields with computational predictions to refine synthetic protocols.

Q. What methodologies optimize the scalability of 4-iodoimidazole synthesis while minimizing environmental impact?

  • Methodology :

  • Green Chemistry : Replace Pd/C with Raney Nickel in water/ethanol mixtures to reduce heavy metal waste and improve atom economy .
  • Solvent Recycling : Ethanol recovery systems can cut costs and waste.
    • Validation : Monitor byproduct formation (e.g., dehalogenated derivatives) via LC-MS and adjust catalyst loading iteratively .

Q. How should researchers resolve contradictions in reported physicochemical properties (e.g., melting point discrepancies)?

  • Methodology :

  • Reproducibility Trials : Replicate synthesis and purification steps using standardized protocols (e.g., recrystallization in anhydrous ethanol).
  • Cross-Validation : Compare DSC (Differential Scanning Calorimetry) data across labs to identify systematic errors .
    • Documentation : Publish detailed experimental conditions (e.g., heating rates, solvent grades) to enhance transparency .

Data-Driven Research Design

Q. What statistical approaches are recommended for analyzing structure-activity relationships (SAR) of 4-iodoimidazole derivatives?

  • Methodology :

  • Multivariate Analysis : Apply PCA (Principal Component Analysis) to correlate substituent electronic parameters (Hammett constants) with biological activity.
  • Dose-Response Curves : Use nonlinear regression to quantify IC50 values in enzyme inhibition assays.
    • Data Presentation : Tabulate results with confidence intervals and p-values (see example below) .
DerivativeSubstituentIC50 (μM)95% CIp-value
4a4-Cl0.45±0.02<0.001
4b4-OCH31.20±0.150.003

Q. How can computational tools predict the reactivity of 4-iodoimidazole in cross-coupling reactions?

  • Methodology :

  • DFT Calculations : Optimize transition states for Suzuki-Miyaura couplings using Gaussian09 with B3LYP/6-31G* basis sets.
  • Docking Studies : Simulate interactions with palladium catalysts to identify steric hindrance effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.